molecular formula C12H21N3 B13485997 3-Cycloheptyl-4-ethyl-1h-pyrazol-5-amine

3-Cycloheptyl-4-ethyl-1h-pyrazol-5-amine

Cat. No.: B13485997
M. Wt: 207.32 g/mol
InChI Key: LOTSOACHKYKDPH-UHFFFAOYSA-N
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Description

3-Cycloheptyl-4-ethyl-1h-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. This particular compound has a molecular formula of C12H21N3 and a molecular weight of 207.32 g/mol . The compound’s structure includes a cycloheptyl group and an ethyl group attached to the pyrazole ring, making it a unique derivative within the pyrazole class.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cycloheptyl-4-ethyl-1h-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of hydrazine with α,β-unsaturated aldehydes, followed by dehydrogenation . These reactions are usually carried out under mild conditions, often in the presence of a catalyst such as bromine or using a more benign oxidation protocol like heating in DMSO under oxygen .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the production process. Additionally, the selection of solvents and reaction conditions is crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cycloheptyl-4-ethyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

3-Cycloheptyl-4-ethyl-1h-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cycloheptyl-4-ethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

5-cycloheptyl-4-ethyl-1H-pyrazol-3-amine

InChI

InChI=1S/C12H21N3/c1-2-10-11(14-15-12(10)13)9-7-5-3-4-6-8-9/h9H,2-8H2,1H3,(H3,13,14,15)

InChI Key

LOTSOACHKYKDPH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN=C1N)C2CCCCCC2

Origin of Product

United States

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